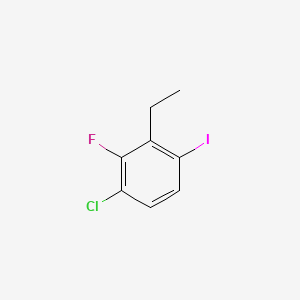![molecular formula C10H8Cl2N4 B14776048 9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine is a compound that combines the unique bicyclo[1.1.1]pentane structure with a purine base. The bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensional structure, which can impart unique properties to the compound. The purine base is a fundamental structure in many biological molecules, including DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bicyclo[111]Pentan-1-yl)-2,6-dichloro-9H-purine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the purine base.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often involves scalable photochemical reactions. For example, the photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a single day . This method allows for the efficient production of bicyclo[1.1.1]pentane derivatives, which can then be further modified to introduce various functional groups, including purine bases.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the purine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, although these are less common due to the stability of the core structure.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with radicals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atoms on the purine ring can yield various substituted purines, while oxidation or reduction of the bicyclo[1.1.1]pentane core can yield different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine depends on its specific application. In biological systems, the purine base can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The bicyclo[1.1.1]pentane core can also influence the compound’s interactions with biological molecules by increasing its rigidity and three-dimensionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Other compounds containing the bicyclo[1.1.1]pentane core, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Purine Derivatives: Other purine-based compounds, such as adenine and guanine, which are fundamental components of DNA and RNA.
Uniqueness
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine is unique due to the combination of the bicyclo[1.1.1]pentane core and the purine base. This combination imparts unique properties to the compound, such as increased rigidity and three-dimensionality, which can enhance its interactions with biological molecules and improve its stability and bioavailability .
Eigenschaften
Molekularformel |
C10H8Cl2N4 |
|---|---|
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
9-(1-bicyclo[1.1.1]pentanyl)-2,6-dichloropurine |
InChI |
InChI=1S/C10H8Cl2N4/c11-7-6-8(15-9(12)14-7)16(4-13-6)10-1-5(2-10)3-10/h4-5H,1-3H2 |
InChI-Schlüssel |
TXGTYLLMZREUGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)


![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)

